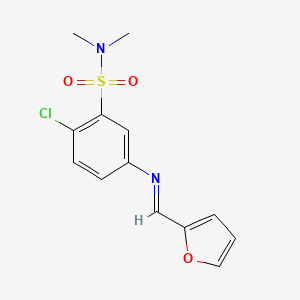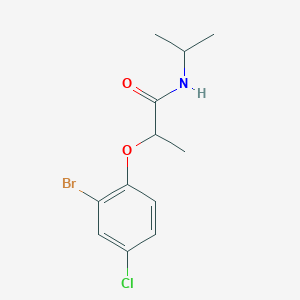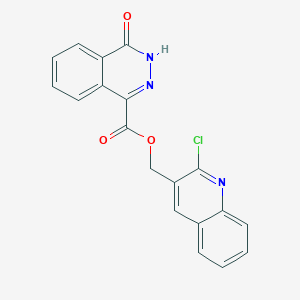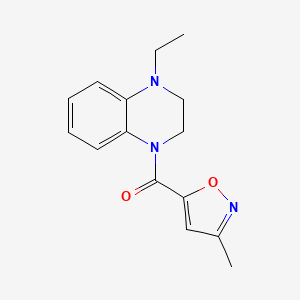
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide, also known as CF3, is a compound that has gained significant attention in scientific research due to its potential use in the medical field. CF3 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This compound may also affect the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in programmed cell death. It has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, this compound has been shown to modulate immune responses by regulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide has several advantages for laboratory experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling this compound to ensure their safety and the safety of others in the lab.
Orientations Futures
There are several future directions for research on 2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide. One potential area of study is the development of new drugs based on this compound. Researchers could explore the potential of this compound as a treatment for various diseases, including cancer, viral infections, and bacterial infections. Another area of research could focus on the mechanism of action of this compound, with the goal of better understanding how it works and how it can be optimized for therapeutic use. Finally, researchers could investigate the potential of this compound as a diagnostic tool, using it to detect and monitor diseases in patients.
Méthodes De Synthèse
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with furfural. The resulting compound is then reduced with sodium borohydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for laboratory use.
Applications De Recherche Scientifique
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the treatment of various diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, this compound has been found to have antiviral activity against the hepatitis B virus and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-16(2)20(17,18)13-8-10(5-6-12(13)14)15-9-11-4-3-7-19-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAAONRFHGAQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)N=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)



![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)

